

Physical and chemical properties of 4-Ethoxy-2,3-difluorobenzoic acid

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Compound of Interest

Compound Name: 4-Ethoxy-2,3-difluorobenzoic acid

Cat. No.: B043644

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An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzoic acid, with the CAS Number 126162-13-8, is a fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, including altered acidity, lipophilicity, and metabolic stability. This technical guide provides a summary of the available physical and chemical properties of **4-Ethoxy-2,3-difluorobenzoic acid**, outlines a plausible synthetic approach, and discusses its potential applications in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for **4-Ethoxy-2,3-difluorobenzoic acid** is not widely available in peer-reviewed literature, the following tables summarize key physical and chemical properties sourced from chemical supplier databases and computational predictions.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O ₃	PubChem[1]
Molecular Weight	202.16 g/mol	Crysdot LLC[2]
Appearance	White to off-white solid (typical)	Inferred from related compounds
Melting Point	201-203 °C	Crysdot LLC[2]
Boiling Point	282.2 °C at 760 mmHg	Crysdot LLC[2]

Table 2: Chemical Identifiers and Predicted Properties

Identifier/Property	Value	Source
CAS Number	126162-13-8	Crysdot LLC[2]
IUPAC Name	4-Ethoxy-2,3-difluorobenzoic acid	PubChem[1]
SMILES	<chem>CCOC1=C(C(=C(C=C1)C(=O)O)F)F</chem>	PubChem[1]
InChIKey	KMFHBAZUQFJVKK-UHFFFAOYSA-N	PubChem[1]
Predicted XlogP	2.0	PubChemLite[3]
Predicted pKa	Data not available	
Solubility	Experimental data not available	

Spectroscopic Data

Detailed experimental spectral data for **4-Ethoxy-2,3-difluorobenzoic acid** is not readily available in the public domain. The following represents predicted mass spectrometry data.

Table 3: Predicted Mass Spectrometry Data

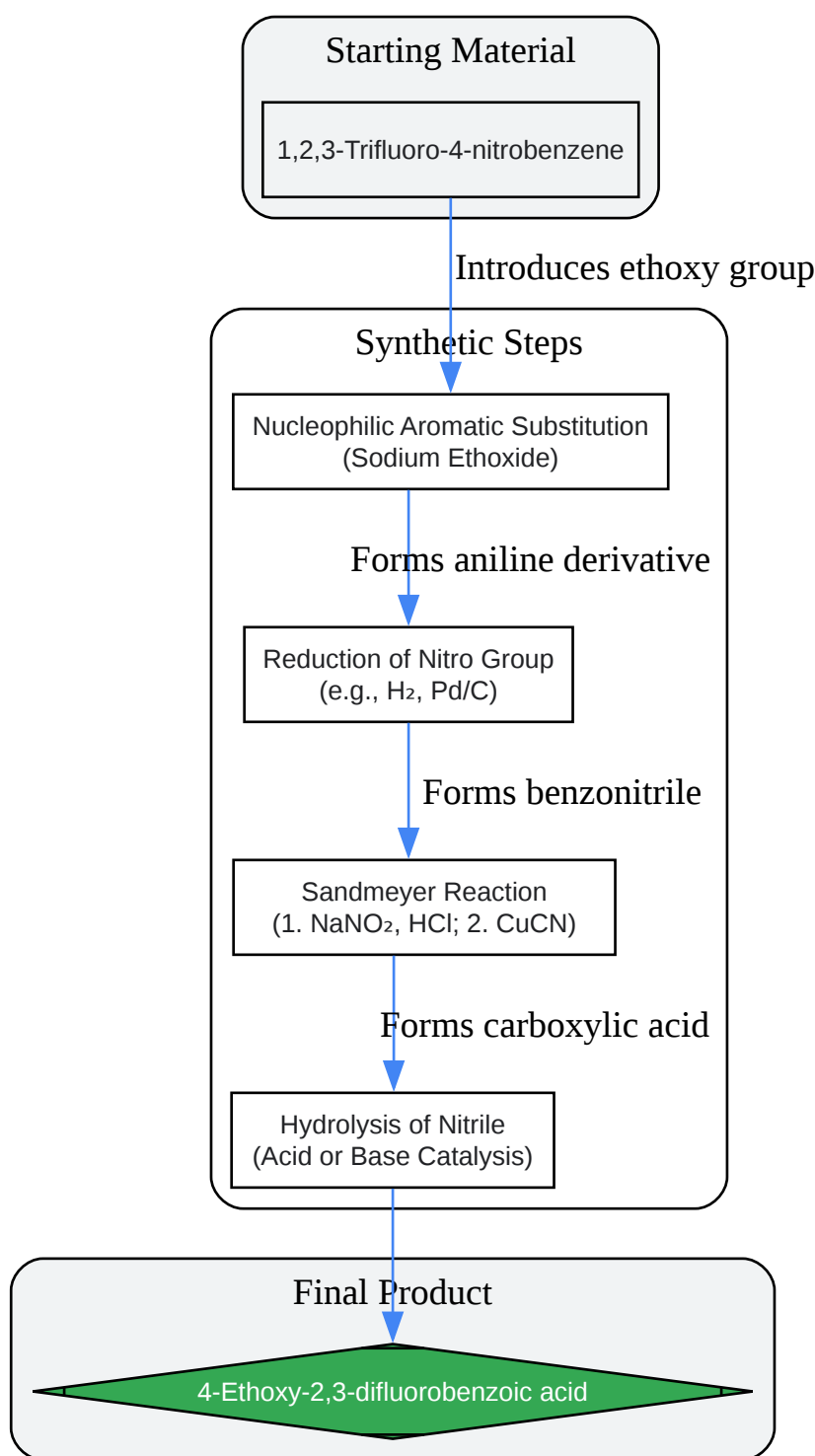
Adduct	Predicted m/z
[M+H] ⁺	203.05142
[M+Na] ⁺	225.03336
[M-H] ⁻	201.03686
[M+NH ₄] ⁺	220.07796
[M+K] ⁺	241.00730
Data sourced from PubChemLite. [3]	

Experimental Protocols

A detailed, experimentally validated synthesis protocol for **4-Ethoxy-2,3-difluorobenzoic acid** is not explicitly described in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds. A potential workflow is outlined below.

Hypothetical Synthesis Workflow

The synthesis of **4-Ethoxy-2,3-difluorobenzoic acid** could likely begin with a suitably substituted fluorinated benzene derivative, followed by a series of functional group transformations to introduce the ethoxy and carboxylic acid moieties.



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Caption: Hypothetical synthesis pathway for **4-Ethoxy-2,3-difluorobenzoic acid**.

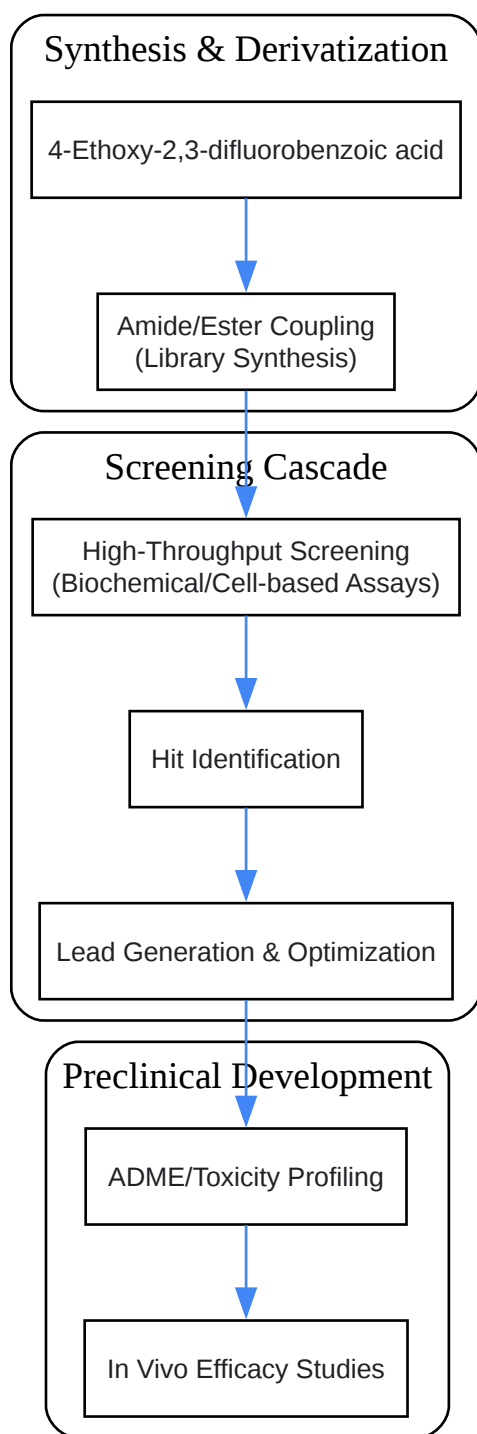
Reactivity and Potential Applications in Drug Development

The chemical reactivity of **4-Ethoxy-2,3-difluorobenzoic acid** is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring. The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction. The fluorine atoms on the aromatic ring enhance its electrophilicity and can influence the regioselectivity of further aromatic substitutions.

In the context of drug development, fluorinated benzoic acids are valuable building blocks. The incorporation of fluorine atoms can modulate a drug candidate's metabolic stability, binding affinity to target proteins, and membrane permeability.

Potential Drug Discovery Workflow

Given its structure, **4-Ethoxy-2,3-difluorobenzoic acid** could serve as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a general workflow for its potential application in a drug discovery program.



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Caption: General workflow for the use of **4-Ethoxy-2,3-difluorobenzoic acid** in drug discovery.

Conclusion

4-Ethoxy-2,3-difluorobenzoic acid is a chemical compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data on its properties are limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of more complex molecules. Further research is needed to fully characterize its physical, chemical, and biological properties.

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References

- 1. PubChemLite - 4-ethoxy-2,3-difluorobenzoic acid (C₉H₈F₂O₃) [pubchemlite.lcsb.uni.lu]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. rsc.org [rsc.org]
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